2-Furancarbonitrile, 5-(3-nitrophenyl)-
Description
Contextualization within Contemporary Heterocyclic Chemistry Research
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a field of immense importance. jst.go.jp Furan (B31954), a five-membered aromatic heterocycle with one oxygen atom, is a fundamental building block in this domain. jst.go.jpnih.gov Its derivatives are prevalent in numerous natural products and serve as versatile intermediates in the synthesis of more complex molecules. ijabbr.comnih.gov The furan nucleus is a key structural component in a wide array of biologically active compounds, underscoring its significance in medicinal chemistry. nih.govijabbr.com Contemporary research continues to explore new synthetic methodologies for creating substituted furans and to investigate the diverse applications of these compounds. jst.go.jpmdpi.com
Academic Significance of Nitrile and Nitro Functional Groups in Organic Synthesis and Medicinal Chemistry Scaffolds
The nitrile (-C≡N) and nitro (-NO₂) functional groups are pivotal in the realms of organic synthesis and medicinal chemistry, each imparting distinct and valuable properties to a molecule.
The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making it a valuable synthetic intermediate. In medicinal chemistry, the incorporation of a nitrile group can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and increase its binding affinity to target proteins through polar interactions and hydrogen bonding. nih.gov
The nitro group , on the other hand, is a powerful electron-withdrawing group that can significantly influence a molecule's electronic properties. This characteristic is often exploited in the design of compounds with specific electronic and reactivity profiles. In organic synthesis, the nitro group can be readily reduced to an amino group, providing a strategic route to anilines and other nitrogen-containing compounds. chempap.org In medicinal chemistry, the nitroaromatic scaffold is a component of several therapeutic agents, and its presence can be crucial for biological activity. nih.govresearchgate.net
Rationale for In-depth Investigation of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
The compound 2-Furancarbonitrile, 5-(3-nitrophenyl)- represents a compelling subject for in-depth chemical investigation due to the synergistic combination of its three core components: the furan ring, the nitrile group, and the nitrophenyl moiety. The furan ring provides a stable, aromatic platform that is amenable to further functionalization. The nitrile group at the 2-position and the nitrophenyl group at the 5-position introduce specific electronic and steric properties that are likely to govern the molecule's reactivity and potential biological interactions.
The synthesis of related 5-(nitrophenyl)furan derivatives has been reported, often through methods like the Meerwein arylation, which involves the reaction of a diazonium salt derived from a nitroaniline with a furan derivative. jst.go.jpmdpi.compensoft.net While specific synthetic procedures for 2-Furancarbonitrile, 5-(3-nitrophenyl)- are not extensively detailed in publicly available literature, its structural components suggest that similar synthetic strategies could be applicable.
Below is a table summarizing the key properties of 2-Furancarbonitrile, 5-(3-nitrophenyl)-.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆N₂O₃ | chemicalbook.com |
| Molecular Weight | 214.18 g/mol | chemicalbook.com |
| CAS Number | 58158-94-4 | chemicalbook.com |
| Predicted Melting Point | 170 °C | chemicalbook.com |
| Predicted Boiling Point | 377.8±37.0 °C | chemicalbook.com |
| Predicted Density | 1.38±0.1 g/cm³ | chemicalbook.com |
Note: The physical properties listed above are predicted values and may differ from experimentally determined values.
Overview of Current Research Gaps and Future Perspectives for 2-Furancarbonitrile, 5-(3-nitrophenyl)-
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound 2-Furancarbonitrile, 5-(3-nitrophenyl)-. While the individual components and related structures are well-studied, there is a notable absence of dedicated research on this particular molecule. This lack of information presents a clear opportunity for future investigation.
Key Research Gaps:
Validated Synthesis: There is a need for the development and optimization of a reliable synthetic route to produce 2-Furancarbonitrile, 5-(3-nitrophenyl)- in good yield and purity.
Spectroscopic and Structural Characterization: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis are required to fully elucidate and confirm the compound's structure.
Reactivity Studies: A systematic investigation of the chemical reactivity of the nitrile and nitro groups in this specific molecular framework would provide valuable insights for its potential use as a synthetic intermediate.
Biological Screening: The potential biological activities of 2-Furancarbonitrile, 5-(3-nitrophenyl)- remain unexplored. Given that related nitrofuran compounds have shown antimicrobial and other medicinal properties, screening for a range of biological targets is warranted. nih.govnih.govresearchgate.netmdpi.com
Future Perspectives:
The unique combination of a furan core, a nitrile group, and a nitrophenyl moiety suggests several promising avenues for future research. The compound could serve as a scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. mdpi.com Furthermore, its electronic properties make it a candidate for investigation in the field of materials science, for example, in the development of novel organic electronic materials. The exploration of its coordination chemistry with various metal ions could also lead to the discovery of new catalysts or functional materials.
Structure
3D Structure
Properties
CAS No. |
58158-94-4 |
|---|---|
Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbonitrile |
InChI |
InChI=1S/C11H6N2O3/c12-7-10-4-5-11(16-10)8-2-1-3-9(6-8)13(14)15/h1-6H |
InChI Key |
LPVFWLRZUKSHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Furancarbonitrile, 5 3 Nitrophenyl
Retrosynthetic Analysis and Strategic Disconnections for the 2-Furancarbonitrile, 5-(3-nitrophenyl)- Core Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, several strategic disconnections can be envisioned, primarily focusing on the formation of the furan (B31954) ring and the installation of the aryl and nitrile substituents.
A primary disconnection strategy targets the C-C bond between the furan ring and the 3-nitrophenyl group. This approach is highly favored due to the robustness and versatility of modern cross-coupling reactions. This leads to two key synthons: a 5-halofuran-2-carbonitrile (anionic equivalent) and a 3-nitrophenyl species (cationic equivalent), or vice-versa.
Alternative retrosynthetic pathways involve the construction of the furan ring itself, such as through the Paal-Knorr synthesis, which would require a 1,4-dicarbonyl precursor bearing the necessary substituents. wikipedia.orgorganic-chemistry.org Another classical approach, the Feist-Benary synthesis, could also be considered, involving the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgambeed.com These disconnections lead to acyclic precursors that are typically more complex to synthesize than the fragments for a cross-coupling strategy.
Classical and Established Synthetic Approaches for 2-Furancarbonitrile, 5-(3-nitrophenyl)-
Multi-step Linear Syntheses and Their Efficiencies
A hypothetical multi-step linear synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- could commence from a readily available starting material such as furfural (B47365). A plausible sequence would involve:
Nitration of Furfural: Direct nitration of furfural is challenging due to the sensitivity of the aldehyde and furan ring to harsh nitrating conditions. A more controlled approach would be necessary.
Conversion to 5-Bromo-2-furaldehyde (B32451): Halogenation of furfural at the 5-position can be achieved, providing a handle for subsequent cross-coupling.
Suzuki or Stille Coupling: The resulting 5-bromo-2-furaldehyde could be coupled with 3-nitrophenylboronic acid (Suzuki) or a 3-nitrophenyltin reagent (Stille) to introduce the aryl group.
Oxidation of the Aldehyde to a Carboxylic Acid: The aldehyde group would then be oxidized to a carboxylic acid.
Conversion to the Nitrile: Finally, the carboxylic acid can be converted to the nitrile via the corresponding amide, followed by dehydration.
Convergent Synthetic Strategies for Enhanced Atom Economy
Convergent syntheses offer improved efficiency and atom economy by assembling complex molecules from smaller, pre-functionalized fragments in the later stages of the synthesis. nih.gov For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, a convergent strategy would involve the synthesis of two key intermediates that are then combined.
A potential convergent approach could involve:
Fragment A Synthesis: Preparation of 5-bromo-2-furancarbonitrile. This could be achieved from 5-bromo-2-furaldehyde, which is then converted to the nitrile.
Fragment B Synthesis: Preparation of a 3-nitrophenyl organometallic reagent, such as 3-nitrophenylboronic acid or a (3-nitrophenyl)zinc halide.
Modern Catalytic Approaches for the Construction of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- is well-suited to the application of several powerful catalytic transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Furan Substitution
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 5-halofuran-2-carbonitrile with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used due to the stability and commercial availability of many boronic acids. The reaction generally exhibits high functional group tolerance.
Sonogashira Coupling: An alternative approach is the Sonogashira coupling, which would join a 5-halofuran-2-carbonitrile with 1-ethynyl-3-nitrobenzene. sioc-journal.cn This reaction, catalyzed by palladium and a copper co-catalyst, forms an alkynyl-substituted furan intermediate, which would then require a subsequent cyclization or other transformation to yield the desired biaryl linkage, making it a less direct route for this specific target.
Negishi Coupling: The Negishi coupling offers another powerful method, reacting a 5-halofuran-2-carbonitrile with a (3-nitrophenyl)zinc halide. rsc.orgnih.govresearchgate.net Organozinc reagents are highly reactive, often allowing for milder reaction conditions and high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-furancarbonitrile Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 85-95 | Analogous to nih.gov |
| Pd2(dba)3 (1) | XPhos (2) | Cs2CO3 | Dioxane | 80 | 90-98 | Analogous to nih.gov |
| Pd(PPh3)4 (5) | - | Na2CO3 | DMF/H2O | 90 | 80-90 | Analogous to tcichemicals.com |
Organocatalytic and Biocatalytic Transformations in Furan Synthesis
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions.
Organocatalysis: Organocatalytic methods for furan synthesis often involve cascade reactions initiated by small organic molecules. For instance, an asymmetric "interrupted" Feist-Benary reaction has been developed using chiral alkaloids to produce highly functionalized furans. wikipedia.org While a direct application to 2-Furancarbonitrile, 5-(3-nitrophenyl)- has not been reported, the development of new organocatalytic cascades starting from simple, achiral precursors represents a promising future direction.
Biocatalysis: Biocatalytic approaches utilize enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.netfrontiersin.org The synthesis of furan derivatives from renewable resources like carbohydrates is an area of active research. uliege.be Enzymes such as transaminases and oxidases are being explored for the functionalization of furan rings. researchgate.netfrontiersin.org A hypothetical biocatalytic route to the target molecule could involve the enzymatic conversion of a bio-derived precursor to a 5-substituted furan, followed by further enzymatic or chemical modifications to introduce the nitrile and nitrophenyl groups. The direct conversion of chitin (B13524) into nitrogen-containing furan derivatives showcases the potential of biocatalysis in this field. researchgate.net
Photocatalytic and Electrocatalytic Methodologies for Furan Derivatization
Emerging as powerful alternatives to traditional thermal methods, photocatalysis and electrocatalysis offer green and highly efficient routes for organic transformations. These techniques can often be performed under ambient temperature and pressure, utilizing light or electrical current to drive reactions.
In the context of furan derivatization, electrocatalysis has shown significant promise, particularly in the selective oxidation of furan-based platform chemicals. rsc.org A notable example is the electrocatalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), a valuable polyester (B1180765) monomer. rsc.orgrsc.org This process typically employs non-noble, transition metal-based catalysts, such as those containing nickel, which demonstrate a good balance between activity and selectivity. rsc.org The efficiency of these systems is critically dependent on the catalyst's structure and the design of the electrolytic cell. rsc.org For instance, using a membrane electrode assembly (MEA) can minimize the formation of undesired by-products. rsc.org
Furthermore, coupling the anodic oxidation of a furan derivative with a cathodic reduction reaction, such as the hydrogen evolution reaction, can significantly improve energy efficiency. rsc.org While direct photocatalytic or electrocatalytic synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- is not extensively documented, these principles represent a frontier in furan derivatization. The methodologies developed for compounds like FDCA could potentially be adapted for the C-H functionalization or cross-coupling reactions needed to synthesize the target molecule, offering a more sustainable and efficient pathway. rsc.orgresearchgate.net
Optimization of Reaction Conditions for Maximizing Yield and Selectivity in 2-Furancarbonitrile, 5-(3-nitrophenyl)- Synthesis
The successful synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, typically via palladium-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of several reaction parameters. The interplay between solvents, additives, temperature, and energy sources dictates the reaction's efficiency, yield, and selectivity.
Solvent Effects and Reaction Additives
The choice of solvent and additives is crucial in palladium-catalyzed cross-coupling reactions, as they influence catalyst stability, substrate solubility, and the reaction mechanism itself. rsc.orgwhiterose.ac.uk
Solvent Effects: The polarity of the solvent can dramatically alter the reaction outcome. In Suzuki couplings, polar solvents can stabilize polar intermediates and transition states that occur during the catalytic cycle. researchgate.net Studies have shown that in some systems, nonpolar solvents favor coupling at a C-Cl bond, whereas polar solvents selectively promote reaction at a C-OTf bond, highlighting the solvent's role in directing chemoselectivity. nih.gov Aqueous solvent systems, such as ethanol/water mixtures, have been used effectively in the Suzuki cross-coupling synthesis of 2-arylbenzo[b]furan derivatives, often leading to excellent yields and aligning with green chemistry principles. mdpi.com
Reaction Additives:
Bases: A base is essential in Suzuki and Heck reactions. It facilitates the transmetalation step in the Suzuki coupling and regenerates the active catalyst in the Heck reaction. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium acetate (B1210297) (NaOAc). mdpi.comchemrevlett.com The choice of base can significantly impact yield, with studies showing K₂CO₃ to be highly effective in aqueous media for synthesizing biaryl compounds containing a furan ring. mdpi.com
Ligands: Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity. chemrxiv.org Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,1′-bis(diphenylphosphino)ferrocene (dppf), are commonly employed. mdpi.comnih.gov The development of specialized ligands has enabled the coupling of challenging substrates, such as electron-deficient heteroaryl boron derivatives. nih.gov
Catalyst Precursor: The choice of palladium source is also a key parameter. Catalysts like bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) have shown superior performance in the synthesis of functionalized furans compared to palladium(II) acetate (Pd(OAc)₂) or palladium(II) acetylacetonate (B107027) (Pd(acac)₂), achieving higher yields in shorter reaction times. mdpi.com The weakly coordinating acetonitrile (B52724) ligands in PdCl₂(CH₃CN)₂ are believed to stabilize the palladium center without obstructing its active sites. mdpi.com
Table 1: Effect of Solvents and Additives on Palladium-Catalyzed Furan Arylation
| Reaction Type | Solvent | Base | Catalyst/Ligand | Observation | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Dioxane | KF | Pd₂(dba)₃ / Phosphite Ligand | Effective for coupling 2-pyridyl boron derivatives. | nih.gov |
| Suzuki Coupling | EtOH/H₂O (1:1) | K₂CO₃ | Pd(II) Complex | Good to excellent yields for 2-arylbenzo[b]furans. | mdpi.com |
| Heck Reaction | PEG | NaOAc | [Pd(ppy)(phen-dione)]PF₆ | Good yields observed. | chemrevlett.com |
| Furan Annulation | Dioxane | K₂CO₃ | PdCl₂(CH₃CN)₂ | Superior yield (94%) compared to other Pd catalysts. | mdpi.com |
| Suzuki Coupling | Nonpolar (e.g., Toluene) | - | [Pd₂(dba)₃]/PtBu₃ | Selectivity for C-Cl coupling over C-OTf. | nih.gov |
| Suzuki Coupling | Polar (e.g., DMF) | - | [Pd₂(dba)₃]/PtBu₃ | Selectivity for C-OTf coupling over C-Cl. | nih.gov |
Temperature, Pressure, and Irradiation Parameters
Physical parameters are critical levers for controlling reaction rates and minimizing side product formation.
Temperature: Conventional heating is a standard parameter for optimization. For instance, the synthesis of 2-arylbenzo[b]furans via Suzuki coupling was optimized at 80 °C, with lower temperatures resulting in poor yields. mdpi.com Similarly, many Heck reactions are conducted at temperatures between 100 °C and 130 °C to achieve reasonable reaction rates. chemrevlett.com
Irradiation: Microwave-assisted synthesis has emerged as a highly effective technique for accelerating organic reactions. capes.gov.br By directly coupling with polar molecules in the reaction mixture, microwave irradiation can lead to rapid heating, significantly reducing reaction times from hours to minutes and often improving yields. clockss.orgnih.gov This method has been successfully applied to the synthesis of various furan and nitrophenyl derivatives. clockss.org14.139.47pnu.ac.ir For example, a one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives containing a nitrophenyl group achieved excellent yields (93%) in a short time under microwave irradiation. clockss.org This rapid and efficient heating minimizes the decomposition of sensitive substrates and catalysts, making it a superior alternative to conventional heating for many applications. nih.gov
Table 2: Comparison of Conventional vs. Microwave Heating in Heterocycle Synthesis
| Reaction | Heating Method | Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Thiazolo[3,2-a]pyrimidine Derivative | Conventional (Reflux) | 48 h | ~30% | clockss.org |
| Synthesis of Thiazolo[3,2-a]pyrimidine Derivative | Microwave (350 W, 80 °C) | 15 min | 92% | clockss.org |
| Synthesis of 2,3-Disubstituted Benzofurans | Conventional | Not Specified (longer) | Moderate to Good | nih.gov |
| Synthesis of 2,3-Disubstituted Benzofurans | Microwave | Not Specified (shorter) | Good to Excellent | nih.gov |
Principles of Green Chemistry Applied to the Synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- can lead to more sustainable and environmentally benign manufacturing routes.
Use of Greener Solvents: A key principle is the reduction of volatile organic compounds (VOCs). One successful strategy is the use of water as a reaction medium. "On water" synthesis has been shown to be a highly efficient and clean method for preparing benzothiazoles, where water not only acts as a solvent but can also enhance reactivity. rsc.org Similarly, Suzuki reactions for preparing 2-arylbenzo[b]furans have been effectively performed in aqueous ethanol, minimizing the reliance on hazardous organic solvents. mdpi.com
Alternative Catalysts and Reagents: The development of catalysts from renewable sources is a significant advancement. For example, lemon juice, a natural and biodegradable acid, has been successfully employed as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, achieving high yields in short reaction times. nih.govrsc.orgresearchgate.net This approach avoids the use of corrosive or toxic mineral acids.
Waste Minimization: Designing processes that are atom-economical and minimize waste is fundamental. This can be achieved through one-pot, multi-component reactions, which reduce the number of steps and purification stages. clockss.orgnih.gov Furthermore, the use of heterogeneous or recoverable catalysts, such as a polymer-supported palladium catalyst used in Cassar-Heck reactions, allows for easy separation and reuse of the catalyst, leading to a significant reduction in waste (low E-factor). nih.gov
By integrating these principles—such as using aqueous solvents, natural catalysts, and renewable energy sources—the synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- can be made significantly more sustainable.
Mechanistic Investigations of Reactions Involving 2 Furancarbonitrile, 5 3 Nitrophenyl
Kinetic Studies and Determination of Rate-Limiting Steps in Transformations of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rates of chemical reactions and the factors that influence them. The rate of a reaction is often determined by the slowest step in its mechanism, known as the rate-limiting or rate-determining step (RDS). numberanalytics.comnumberanalytics.comrsc.org Identifying the RDS is a primary goal of kinetic analysis as it offers insights into the transition state with the highest energy barrier. numberanalytics.com
A common transformation involving compounds like 2-Furancarbonitrile, 5-(3-nitrophenyl)- is its synthesis via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org In a typical Suzuki-Miyaura reaction for the synthesis of this compound, the reactants would be a 5-halofuran-2-carbonitrile and 3-nitrophenylboronic acid. The general catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The rate law for such a multi-step reaction is dictated by the kinetics of the RDS. acs.org For many Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. libretexts.orgrsc.org However, depending on the specific substrates, catalyst, and reaction conditions, transmetalation can also be rate-limiting. rsc.orgacs.org
Consider the synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- from 5-bromo-2-furancarbonitrile and 3-nitrophenylboronic acid. A kinetic study could be designed by systematically varying the concentrations of the reactants (5-bromo-2-furancarbonitrile, 3-nitrophenylboronic acid), the palladium catalyst, and the base, while monitoring the initial rate of product formation.
Table 1: Hypothetical Kinetic Data for the Synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
| Experiment | [5-bromo-2-furancarbonitrile] (M) | [3-nitrophenylboronic acid] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.001 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.001 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.001 | 1.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.002 | 2.0 x 10⁻⁵ |
From the hypothetical data in Table 1, doubling the concentration of 5-bromo-2-furancarbonitrile (Experiment 2) doubles the rate, indicating the reaction is first order with respect to this reactant. Conversely, changing the concentration of 3-nitrophenylboronic acid (Experiment 3) has no effect on the rate, suggesting it is zero order. The rate is also first order with respect to the palladium catalyst (Experiment 4). This would lead to the experimental rate law:
Rate = k[5-bromo-2-furancarbonitrile][Pd Catalyst]
This rate law is consistent with the oxidative addition of 5-bromo-2-furancarbonitrile to the palladium catalyst being the rate-determining step, as the concentration of the boronic acid does not appear in the rate equation. acs.org
Factors such as temperature also significantly affect the reaction rate, as described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. numberanalytics.com Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier of the rate-limiting step. youtube.com
Identification and Characterization of Reaction Intermediates and Transition States
The pathway of a chemical reaction from reactants to products proceeds through a series of high-energy transition states and lower-energy, transient species known as reaction intermediates. numberanalytics.com Identifying and characterizing these species are fundamental to understanding the reaction mechanism.
In the context of the palladium-catalyzed synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, several key intermediates can be proposed. Following the oxidative addition of 5-bromo-2-furancarbonitrile to a Pd(0) complex (e.g., Pd(PPh₃)₄), a square planar Pd(II) intermediate is formed. This species, an organopalladium complex, is a crucial intermediate in the catalytic cycle.
The subsequent transmetalation step involves the reaction of this Pd(II) intermediate with an activated form of 3-nitrophenylboronic acid (e.g., a boronate species formed by reaction with a base). This step leads to the formation of a new Pd(II) intermediate where the bromine atom has been replaced by the 3-nitrophenyl group.
Finally, reductive elimination from this diarylpalladium(II) intermediate yields the final product, 2-Furancarbonitrile, 5-(3-nitrophenyl)-, and regenerates the Pd(0) catalyst. youtube.com
The transition states are high-energy structures that exist at the peak of the energy profile between reactants, intermediates, and products. For the oxidative addition step, the transition state would involve the initial interaction and breaking of the C-Br bond and the formation of new Pd-C and Pd-Br bonds. For the reductive elimination step, the transition state involves the coupling of the furan (B31954) and nitrophenyl rings as they are eliminated from the palladium center.
While direct observation of transition states is generally not possible due to their fleeting nature, computational methods like Density Functional Theory (DFT) can be used to model their structures and energies. mdpi.com Intermediates, although often short-lived, can sometimes be detected and characterized using spectroscopic techniques under specific reaction conditions.
Elucidation of Catalytic Cycles and Active Species in Metal-Catalyzed Reactions of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
Metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, are paramount for the synthesis of biaryl compounds like 2-Furancarbonitrile, 5-(3-nitrophenyl)-. The catalytic cycle describes the sequence of steps through which the catalyst participates in the reaction and is regenerated. youtube.comyoutube.com
The active catalytic species in many palladium-catalyzed cross-coupling reactions is a coordinatively unsaturated Pd(0) complex. rsc.org This species is often generated in situ from a more stable Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced to Pd(0) at the start of the reaction. rsc.org
The Catalytic Cycle for Suzuki-Miyaura Synthesis:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the electrophile, 5-bromo-2-furancarbonitrile. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. The palladium center is oxidized from the 0 to the +2 oxidation state. youtube.com
Transmetalation: The 3-nitrophenyl group is transferred from the boron atom of the organoborane to the palladium center of the Pd(II) intermediate. This step typically requires the presence of a base to activate the organoborane, forming a more nucleophilic boronate species. The bromide ligand on the palladium is replaced by the 3-nitrophenyl group, resulting in a diarylpalladium(II) complex. libretexts.org
Reductive Elimination: This is the final product-forming step. The two organic groups (the 5-(2-furancarbonitrile) and the 3-nitrophenyl) are eliminated from the palladium center, forming a new carbon-carbon bond and yielding the desired product, 2-Furancarbonitrile, 5-(3-nitrophenyl)-. In this process, the palladium center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then enter another cycle. youtube.com
Role of Non-Covalent Interactions and Solvent Effects on Reaction Pathways
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a significant role in determining the structure, stability, and reactivity of molecules and reaction intermediates. frontiersin.orgnih.gov In the context of reactions involving 2-Furancarbonitrile, 5-(3-nitrophenyl)-, the nitro group and the aromatic rings can participate in such interactions. For instance, π-π stacking interactions could influence the orientation of reactants at the catalytic center or stabilize certain transition states. nih.gov The presence of a nitro group can also introduce strong dipole-dipole interactions.
The choice of solvent is also critical as it can profoundly affect reaction rates and even alter reaction pathways. numberanalytics.comnumberanalytics.com Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, directly participate in the reaction mechanism.
For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, DMSO, or THF are commonly used. numberanalytics.comnih.gov The polarity of the solvent can influence the rate of key steps in the catalytic cycle. For example, in some Suzuki-Miyaura reactions, the rate increases with solvent polarity, suggesting that the transition state is more polar than the reactants. rsc.org
Table 2: Effect of Solvent on a Hypothetical Reaction Yield
| Solvent | Dielectric Constant (ε) | Relative Yield (%) |
| Toluene | 2.4 | 45 |
| THF | 7.6 | 78 |
| DMF | 36.7 | 92 |
| DMSO | 46.7 | 85 |
The hypothetical data in Table 2 illustrates that a more polar solvent like DMF can lead to higher yields, potentially by better stabilizing charged intermediates in the catalytic cycle. However, very high polarity, as in DMSO, might sometimes be detrimental, possibly due to strong coordination to the metal center, which could inhibit catalysis. rsc.org
Stereochemical Aspects and Diastereoselectivity in Reactions Modifying 2-Furancarbonitrile, 5-(3-nitrophenyl)-
Stereochemistry is a crucial aspect of organic chemistry, and understanding it is vital for controlling the three-dimensional structure of molecules. The core structure of 2-Furancarbonitrile, 5-(3-nitrophenyl)- is planar and achiral. However, reactions that introduce new chiral centers onto this scaffold would need to consider the resulting stereochemical outcomes.
For example, if the furan ring or the nitrophenyl ring were to be hydrogenated, or if a chiral substituent were to be added, stereoisomers (enantiomers or diastereomers) could be formed. The furan ring itself can participate in reactions where stereochemistry is important, such as the Diels-Alder reaction, where it acts as a diene. numberanalytics.comacs.org The approach of the dienophile to the planar furan ring can lead to different stereoisomers (endo or exo products). numberanalytics.com
If a reaction were to create a new stereocenter adjacent to the existing rings, the planar nature of the furan and phenyl rings could influence the diastereoselectivity of the reaction. The bulky nitrophenylfuran moiety could sterically hinder the approach of a reagent from one face of the molecule, leading to a preference for the formation of one diastereomer over another.
Furthermore, computational studies on related furan ring-opening reactions have shown that the stereochemical outcome can be intrinsically controlled by the electronic properties of the furan system, favoring specific rotational pathways (e.g., disrotatory motion) during bond cleavage, which dictates the stereochemistry of the product. acs.org While this specific reaction is not a modification of the intact molecule, it highlights the inherent stereochemical preferences within the furan scaffold that can influence reaction outcomes.
Theoretical and Computational Studies of 2 Furancarbonitrile, 5 3 Nitrophenyl
Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
Quantum chemical calculations are essential for determining the fundamental electronic properties and the three-dimensional structure of molecules.
Table 1: Predicted Ground State Properties of 2-Furancarbonitrile, 5-(3-nitrophenyl)- based on DFT Calculations
| Property | Predicted Value/Characteristic |
| Total Energy | Expected to be in the range of -800 to -900 Hartrees |
| Dipole Moment | Likely > 4.0 Debye, indicating a highly polar molecule |
| Dihedral Angle (Furan-Phenyl) | Estimated to be between 10° and 30° |
| Key Bond Lengths | C≡N: ~1.15 Å; C-NO₂: ~1.48 Å |
For even greater accuracy in determining molecular orbital energies, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods, while computationally more intensive, provide a more precise description of electron correlation. Such calculations would yield highly accurate energies for the frontier molecular orbitals, which are crucial for understanding the molecule's electronic behavior and reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations can be used to explore the conformational flexibility and intermolecular interactions of 2-Furancarbonitrile, 5-(3-nitrophenyl)- over time. psu.eduyoutube.comdpi-proceedings.com An MD simulation would likely reveal the dynamic nature of the dihedral angle between the two aromatic rings. When simulated in a solvent, MD can illustrate how solvent molecules arrange themselves around the polar nitro and nitrile groups, providing insights into solvation effects and the potential for hydrogen bonding in protic solvents.
Prediction of Reactivity and Selectivity via Computational Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)
The reactivity of 2-Furancarbonitrile, 5-(3-nitrophenyl)- can be predicted using various reactivity descriptors. The nitro group strongly activates the aromatic ring towards nucleophilic attack. nih.gov
Fukui Functions: These descriptors help identify the sites most susceptible to nucleophilic or electrophilic attack. For this molecule, the carbon atoms ortho and para to the nitro group on the phenyl ring, as well as the carbon of the nitrile group, are expected to be the most electrophilic sites.
Electrostatic Potential (ESP) Maps: An ESP map would visually represent the charge distribution. Regions of negative potential (typically colored red) are expected around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating these as sites for electrophilic interaction. ic.ac.uk Regions of positive potential (blue) would be found around the hydrogen atoms of the rings.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. youtube.com
HOMO: The HOMO is expected to be predominantly located on the more electron-rich furan (B31954) ring, indicating this part of the molecule is the primary electron donor. researchgate.net
LUMO: The LUMO is anticipated to be distributed across the electron-deficient nitrophenyl ring and the nitrile group, marking these as the electron-accepting regions of the molecule. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. For a conjugated system like this, the gap is expected to be relatively small, suggesting the molecule is likely to be reactive. ajchem-b.com
Table 2: Predicted Frontier Molecular Orbital Properties for 2-Furancarbonitrile, 5-(3-nitrophenyl)-
| Parameter | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high (e.g., -6.5 to -7.5 eV) | Good electron-donating capability |
| LUMO Energy | Low (e.g., -2.0 to -3.0 eV) | Good electron-accepting capability |
| HOMO-LUMO Gap | Relatively small (e.g., 3.5 to 4.5 eV) | Indicates high polarizability and reactivity |
Computational Spectroscopic Predictions for 2-Furancarbonitrile, 5-(3-nitrophenyl)- (e.g., Vibrational Frequencies, NMR Chemical Shifts, Electronic Transitions)
Computational methods can predict the spectroscopic signatures of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, which are vital for its experimental identification.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum. Characteristic peaks would include a strong C≡N stretch around 2230 cm⁻¹, asymmetric and symmetric NO₂ stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and various aromatic C-H and C=C stretching frequencies.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. wu.ac.th The aromatic protons and carbons are expected to show distinct shifts due to the electronic effects of the substituents.
Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum. The extensive conjugation in the molecule is expected to result in strong π → π* transitions, leading to significant absorption in the UV or near-visible region.
Table 3: Predicted Spectroscopic Data for 2-Furancarbonitrile, 5-(3-nitrophenyl)-
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | C≡N stretch: ~2230 cm⁻¹; NO₂ stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹ |
| ¹H NMR Spectroscopy | Aromatic protons in the range of 7.5 - 8.5 ppm |
| ¹³C NMR Spectroscopy | Nitrile carbon: ~115-120 ppm; Carbon attached to NO₂: ~148 ppm |
| UV-Vis Spectroscopy | Major absorption peak (λₘₐₓ) expected in the 300-350 nm range |
Derivatization and Chemical Transformations of 2 Furancarbonitrile, 5 3 Nitrophenyl
Functional Group Interconversions on the Furan (B31954) Ring System of 2-Furancarbonitrile, 5-(3-nitrophenyl)-
The furan ring in 2-Furancarbonitrile, 5-(3-nitrophenyl)- is an electron-rich aromatic system, making it susceptible to various transformations, including substitution reactions and ring-opening processes.
Electrophilic and Nucleophilic Aromatic Substitutions
Conversely, the electron-deficient nature of the furan ring, enhanced by the electron-withdrawing nitrile group, could make it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. However, without such a group, these reactions are less common.
| Reaction Type | Reagents and Conditions | Product(s) | Notes |
| Electrophilic Substitution | Vilsmeier-Haack: POCl₃, DMF | Formylated furan derivative | This reaction would introduce a formyl group at the 3- or 4-position of the furan ring. |
| Nucleophilic Substitution | NaH, Nucleophile (e.g., amine) | Substituted furan derivative | This would require the presence of a leaving group on the furan ring. The nitro group on the phenyl ring activates it towards nucleophilic attack. |
Ring-Opening and Annulation Reactions
The furan ring can undergo ring-opening reactions under various conditions, leading to the formation of acyclic compounds that can be valuable synthetic intermediates. researchgate.netyoutube.com These reactions are often promoted by acids, bases, or oxidizing agents. For instance, oxidative ring-opening can lead to the formation of dicarbonyl compounds.
Annulation reactions, where a new ring is fused to the existing furan moiety, represent a powerful tool for the construction of complex polycyclic systems. These can include cycloaddition reactions where the furan acts as a diene.
| Reaction Type | Reagents and Conditions | Product(s) | Notes |
| Oxidative Ring Opening | Oxidizing agents (e.g., m-CPBA) | Acyclic dicarbonyl compounds | This transformation can be followed by cyclization to form new heterocyclic systems. rsc.org |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Bicyclic adduct | The furan ring acts as a diene in this [4+2] cycloaddition. |
| Annulation | Bifunctional reagents | Fused heterocyclic systems | These reactions can be used to build complex molecular architectures. |
Chemical Modifications of the Nitrile Group in 2-Furancarbonitrile, 5-(3-nitrophenyl)-
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and aldehydes.
Hydrolysis to Carboxylic Acids and Esters
The hydrolysis of nitriles is a common and effective method for the preparation of carboxylic acids. This transformation can be carried out under acidic or basic conditions. The resulting carboxylic acid, 5-(3-nitrophenyl)furan-2-carboxylic acid, can then be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. A procedure for the hydrolysis of the analogous methyl 5-(4-nitrophenyl)furan-2-carboxylate to 5-(4-nitrophenyl)furan-2-carboxylic acid involves treatment with sodium hydroxide (B78521) in a water/methanol mixture, followed by acidification. mdpi.com A similar approach would be applicable to the hydrolysis of 2-Furancarbonitrile, 5-(3-nitrophenyl)-.
| Reaction | Reagents and Conditions | Product | Reference |
| Hydrolysis | NaOH, H₂O/MeOH, reflux; then HCl | 5-(3-Nitrophenyl)furan-2-carboxylic acid | Analogous to mdpi.com |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | 5-(3-Nitrophenyl)furan-2-carboxylate ester |
Reduction to Amines and Aldehydes
The reduction of the nitrile group can yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the nitrile to a primary amine. The selective reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H), followed by aqueous workup. Care must be taken to avoid the reduction of the nitro group on the phenyl ring, which may require specific, chemoselective reducing agents.
| Reaction | Reagents and Conditions | Product |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | [5-(3-Nitrophenyl)furan-2-yl]methanamine |
| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 5-(3-Nitrophenyl)furan-2-carbaldehyde |
Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)
The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. For example, in a [2+3] dipolar cycloaddition with an azide, a tetrazole ring can be formed. This reaction is a powerful tool for the synthesis of highly functionalized heterocyclic systems.
| Reaction Type | Reagents and Conditions | Product | Notes |
| [2+3] Cycloaddition | Sodium azide, Lewis acid (e.g., ZnCl₂) | 5-[5-(3-Nitrophenyl)furan-2-yl]tetrazole | This reaction provides a route to tetrazole-containing compounds. |
Transformations of the Nitrophenyl Substituent in 2-Furancarbonitrile, 5-(3-nitrophenyl)-
The nitrophenyl group is a key site for chemical modification, offering pathways to introduce new functionalities and modulate the electronic properties of the entire molecule. The transformations primarily revolve around the reduction of the nitro group and electrophilic substitution on the phenyl ring.
The selective reduction of the aromatic nitro group in the presence of a nitrile function is a well-established yet challenging transformation in organic synthesis. The resulting amino compound, 5-(3-aminophenyl)-2-furancarbonitrile, is a valuable intermediate for further derivatization, such as in the synthesis of amides, sulfonamides, and diazo compounds, which are common in medicinal chemistry and materials science. nih.govnih.gov
Several methods can be employed for the chemoselective reduction of the nitro group while preserving the nitrile and furan functionalities. nih.govrsc.org The choice of reducing agent and reaction conditions is critical to avoid the reduction of the nitrile to an aminomethyl group or the saturation of the furan ring. nih.govresearchgate.net
Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of nitro groups. However, care must be taken to select a catalyst that does not also reduce the nitrile or the furan ring. nih.gov While catalysts like palladium on carbon (Pd/C) can sometimes be aggressive towards nitriles, other catalysts or modified conditions can achieve the desired selectivity. For instance, the use of specific catalysts such as Fe3O4-MWCNTs@PEI-Ag nanocomposite has been reported for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in the presence of nitriles. nih.govrsc.org
Metal-Mediated Reductions: A widely used and often highly selective method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid in ethanol. semanticscholar.org This method is known to be mild and tolerant of various functional groups, including nitriles and esters. semanticscholar.org The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group, followed by protonation.
Below is a table summarizing potential conditions for the selective reduction of the nitro group in 2-Furancarbonitrile, 5-(3-nitrophenyl)-.
| Reagent/Catalyst | Solvent | Conditions | Primary Product | Notes |
| SnCl₂·2H₂O / HCl | Ethanol | 70°C | 5-(3-aminophenyl)-2-furancarbonitrile | A classic and reliable method for selective nitro group reduction. semanticscholar.org |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 5-(3-aminophenyl)-2-furancarbonitrile | An alternative to tin-based reagents, often used in industrial settings. |
| H₂ / Pt/C | Ethanol | Low pressure, rt | 5-(3-aminophenyl)-2-furancarbonitrile | Catalyst selection and conditions are crucial to avoid over-reduction. |
| NaBH₄ / NiCl₂·6H₂O | Methanol | 0°C to rt | 5-(3-aminophenyl)-2-furancarbonitrile | A borohydride-based system that can exhibit chemoselectivity. |
| Fe₃O₄-MWCNTs@PEI-Ag | Water | Room Temperature | 5-(3-aminophenyl)-2-furancarbonitrile | A modern, reusable catalyst for green chemistry applications. nih.govrsc.org |
The resulting aminophenyl derivative can be further transformed into other nitrogen-containing functionalities. For example, diazotization of the amino group followed by reaction with various nucleophiles (Sandmeyer reaction) can introduce a wide range of substituents such as halogens, cyano, or hydroxyl groups.
The phenyl ring of 2-Furancarbonitrile, 5-(3-nitrophenyl)- can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the nitro group and the 5-(2-cyanofuryl) group.
The nitro group is a strong deactivating group and a meta-director. Conversely, the furan ring, being an electron-rich heterocycle, acts as an activating group, although its connection to the phenyl ring through a single bond makes its directing effect less pronounced than that of the nitro group. Therefore, electrophilic attack is most likely to occur at the positions meta to the nitro group, which are positions 4 and 6 on the phenyl ring.
Potential electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction | Reagents | Expected Major Product(s) | Notes |
| Nitration | HNO₃ / H₂SO₄ | 5-(3,4-dinitrophenyl)-2-furancarbonitrile and 5-(3,6-dinitrophenyl)-2-furancarbonitrile | Harsh conditions are required due to the deactivating effect of the nitro group. |
| Bromination | Br₂ / FeBr₃ | 5-(4-bromo-3-nitrophenyl)-2-furancarbonitrile and 5-(6-bromo-3-nitrophenyl)-2-furancarbonitrile | A classic halogenation reaction under Lewis acid catalysis. |
| Chlorination | Cl₂ / AlCl₃ | 5-(4-chloro-3-nitrophenyl)-2-furancarbonitrile and 5-(6-chloro-3-nitrophenyl)-2-furancarbonitrile | Similar to bromination, requires a Lewis acid catalyst. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-(4-acyl-3-nitrophenyl)-2-furancarbonitrile and 5-(6-acyl-3-nitrophenyl)-2-furancarbonitrile | The deactivated ring makes this reaction challenging. |
It is important to note that the furan ring itself is susceptible to electrophilic attack, which can lead to a mixture of products or polymerization under harsh acidic conditions. Therefore, careful optimization of reaction conditions is necessary to achieve selective functionalization of the phenyl ring. researchgate.net
Regioselectivity and Chemoselectivity in Complex Derivatization Sequences
In multi-step syntheses involving 2-Furancarbonitrile, 5-(3-nitrophenyl)-, the concepts of regioselectivity and chemoselectivity are of paramount importance. The presence of multiple reactive sites necessitates a strategic approach to ensure that reactions occur at the desired position and with the intended functional group.
For instance, a sequence involving both reduction of the nitro group and subsequent electrophilic substitution on the phenyl ring would see a dramatic shift in regioselectivity. The reduction of the nitro group to an amino group transforms the substituent from a deactivating, meta-director to a strongly activating, ortho-, para-director. Thus, subsequent electrophilic substitution on 5-(3-aminophenyl)-2-furancarbonitrile would be directed to the positions ortho and para to the amino group (positions 2, 4, and 6 of the phenyl ring).
Chemoselectivity is crucial when performing reactions that could potentially affect multiple functional groups. For example, when reducing the nitro group, the choice of reagents must ensure the nitrile and furan rings remain intact. nih.govresearchgate.net Similarly, when attempting electrophilic substitution on the phenyl ring, conditions must be chosen to avoid unwanted reactions on the furan ring.
Synthesis of Advanced Molecular Architectures Incorporating the 2-Furancarbonitrile, 5-(3-nitrophenyl)- Scaffold
The unique structural and electronic features of 2-Furancarbonitrile, 5-(3-nitrophenyl)- make it an attractive building block for the synthesis of more complex and advanced molecular architectures, such as macrocycles and compounds with potential biological activity. nih.govnih.gov
The derivatized scaffold, particularly the aminophenyl derivative, can serve as a key component in the construction of macrocyclic structures. For example, the amino group can be reacted with dicarboxylic acids or dialdehydes to form macrocyclic amides or imines. The furan and nitrile moieties can also participate in cycloaddition reactions or be used as anchor points for further elaboration. The synthesis of furan-containing macrocycles is an area of active research due to their potential applications in host-guest chemistry and materials science. nih.gov
Furthermore, the 5-phenyl-2-furancarbonitrile core is found in various compounds with interesting biological activities. By modifying the substituents on the phenyl ring and transforming the nitrile group, it is possible to generate libraries of new compounds for drug discovery programs. For instance, nitrofuran derivatives have been investigated for their antibacterial properties. nih.govresearchgate.net The synthesis of analogues of existing drugs is a common strategy in medicinal chemistry to improve efficacy and reduce side effects. nih.gov
Advanced Spectroscopic and Analytical Methodologies Applied to 2 Furancarbonitrile, 5 3 Nitrophenyl Research
High-Field and Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-field NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.
While specific experimental data for 2-Furancarbonitrile, 5-(3-nitrophenyl)- is not widely published, expected chemical shifts can be predicted based on the analysis of similar substituted furan (B31954) and nitrophenyl compounds. nih.govnih.govacs.orgunimi.itchemicalbook.commdpi.comresearchgate.net The furan protons typically appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the nitrile and nitrophenyl groups. The protons of the 3-nitrophenyl ring will exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the nitro group and the furan ring.
Hypothetical ¹H and ¹³C NMR Data for 2-Furancarbonitrile, 5-(3-nitrophenyl)-
The following data is predicted based on known values for furan, nitrophenyl, and nitrile moieties.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~7.30 | - |
| H4 | ~7.00 | - |
| H2' | ~8.60 | ~123.0 |
| H4' | ~8.30 | ~125.0 |
| H5' | ~7.70 | ~130.0 |
| H6' | ~8.20 | ~135.0 |
| C2 | - | ~145.0 |
| C3 | - | ~120.0 |
| C4 | - | ~112.0 |
| C5 | - | ~155.0 |
| CN | - | ~115.0 |
| C1' | - | ~132.0 |
| C2' | - | - |
| C3' | - | ~148.0 |
| C4' | - | - |
| C5' | - | - |
| C6' | - | - |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. copernicus.org
COSY (Correlation Spectroscopy) : This experiment would reveal the scalar coupling between adjacent protons. For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, COSY would show correlations between the furan protons (H3 and H4) and among the protons on the nitrophenyl ring, confirming their respective spin systems. copernicus.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. copernicus.org This would definitively assign the ¹³C signals for the protonated carbons of the furan and nitrophenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is key for identifying longer-range (2-3 bond) correlations between protons and carbons. copernicus.org It would be instrumental in connecting the furan and nitrophenyl fragments by showing correlations from the furan protons to the carbons of the phenyl ring and vice versa. It would also confirm the position of the nitrile group through correlations from furan protons to the nitrile carbon.
Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Key Expected Correlations | Information Gained |
|---|---|---|
| COSY | H3 ↔ H4; H4' ↔ H5' ↔ H6' | Confirms proton connectivity within the furan and phenyl rings. |
| HSQC | H3 ↔ C3; H4 ↔ C4; H2' ↔ C2', etc. | Assigns carbon signals for all protonated carbons. |
| HMBC | H4 ↔ C5, C2', C6'; H3 ↔ C2, C5, CN; H2' ↔ C1', C3', C6' | Establishes the connectivity between the furan and phenyl rings and the position of the nitrile and nitro groups. |
| NOESY/ROESY | H4 ↔ H6' | Confirms spatial proximity and relative orientation of the two rings. |
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy offers insights into its structure in the crystalline state. mdpi.com This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. wikipedia.org For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would provide distinct spectra for each polymorph, if any exist. mdpi.com The differences in chemical shifts observed in ssNMR spectra between polymorphs arise from variations in molecular conformation and intermolecular packing in the crystal lattice. mdpi.comwikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
For 2-Furancarbonitrile, 5-(3-nitrophenyl)- (C₁₁H₆N₂O₃), the theoretical exact mass can be calculated.
Formula : C₁₁H₆N₂O₃
Monoisotopic Mass : 214.03784 Da uni.lu
An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within 5 ppm) would unequivocally confirm the molecular formula of the synthesized compound. unimi.itmdpi.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.netbohrium.com For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, the protonated molecule [M+H]⁺ would be the precursor ion. Based on the fragmentation of other nitroaromatic compounds, a plausible pathway would involve characteristic losses. researchgate.netbohrium.comnih.gov
Plausible MS/MS Fragmentation of [C₁₁H₆N₂O₃+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |
|---|---|---|---|
| 215.0451 | 198.0425 | NH | Loss of the nitro group as HNO₂ followed by protonation. |
| 215.0451 | 185.0401 | NO | Loss of a nitro radical. |
| 215.0451 | 169.0446 | NO₂ | Loss of nitrogen dioxide. |
| 215.0451 | 141.0497 | C₂H₂O | Loss of a ketene (B1206846) group from the furan ring. |
Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.netmdpi.com This allows for the separation of isomers (compounds with the same mass but different structures) that cannot be distinguished by mass spectrometry alone. nih.gov For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, IM-MS could be used to separate it from any potential positional isomers, such as 2-Furancarbonitrile, 5-(2-nitrophenyl)- or 2-Furancarbonitrile, 5-(4-nitrophenyl)-, which would have identical masses. Each isomer would exhibit a unique drift time through the ion mobility cell, allowing for their individual detection and characterization. nih.govresearchgate.net Furthermore, IM-MS can provide information about the conformational flexibility of the molecule in the gas phase.
X-ray Crystallography for Precise Absolute Structure Determination and Intermolecular Interactions
If a suitable single crystal of 2-Furancarbonitrile, 5-(3-nitrophenyl)- could be grown, X-ray diffraction analysis would provide definitive proof of its structure. unimi.it It would also reveal crucial information about the intermolecular interactions, such as π-π stacking between the aromatic rings or other non-covalent interactions, which govern the crystal packing. doaj.org
Hypothetical Crystallographic Data Table for 2-Furancarbonitrile, 5-(3-nitrophenyl)-
This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallography experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.7 |
| c (Å) | ~18.2 |
| α (°) | 90 |
| β (°) | ~98 |
| γ (°) | 90 |
| Volume (ų) | ~870 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.63 |
| R-factor (%) | < 5 |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the detailed characterization of the functional groups and bonding within 2-Furancarbonitrile, 5-(3-nitrophenyl)-. These methods provide complementary information on the vibrational modes of the molecule.
Research on substituted 5-phenyl-2-furonitriles has identified key vibrational frequencies associated with the nitrile (C≡N) and nitro (NO₂) functional groups. In the FT-IR spectrum of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, the characteristic stretching vibration of the nitrile group, denoted as ν(C≡N), is a prominent feature. The integrated absorption intensities of this ν(C≡N) band in phenylfuronitriles are generally higher than those in corresponding furonitriles and are comparable to those in benzonitriles. chemicalpapers.com
The nitro group exhibits both symmetric (νs(NO₂)) and asymmetric (νas(NO₂)) stretching vibrations. For 5-(3-nitrophenyl)-2-furonitrile, these have been observed in the infrared spectrum. chemicalpapers.com Specifically, the IR spectrum shows bands at 1355 cm⁻¹ and 1524 cm⁻¹. chemicalpapers.com
Raman spectroscopy provides complementary data. The Raman spectrum of 5-(3-nitrophenyl)-2-furonitrile also shows a characteristic band for the symmetric stretching of the nitro group at 1353 cm⁻¹. chemicalpapers.com The combination of FT-IR and Raman data allows for a comprehensive vibrational assignment, which can be further supported by quantum chemical calculations to understand the nature of the vibrational modes. researchgate.netconicet.gov.ar
Table 1: Key Vibrational Frequencies for 2-Furancarbonitrile, 5-(3-nitrophenyl)-
| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|---|
| Nitro (NO₂) | Symmetric Stretch (νs) | 1355 | 1353 |
Data sourced from a study on substituted 5-phenyl-2-furonitriles. chemicalpapers.com
Advanced Electronic Spectroscopy for Probing Electronic States and Photophysical Dynamics
Electronic spectroscopy techniques are instrumental in elucidating the electronic structure, transitions, and the fate of excited states in 2-Furancarbonitrile, 5-(3-nitrophenyl)-.
UV-Vis spectroscopy reveals the electronic transitions within the molecule. For 2-Furancarbonitrile, 5-(3-nitrophenyl)-, the absorption maximum is observed in the range of 290–330 nm. chemicalpapers.com This absorption is attributed to the π→π* transition of the entire conjugated system of the molecule. chemicalpapers.com The substitution of a hydrogen atom with a phenyl group in the 5-position of 2-furonitrile (B73164) results in a significant bathochromic (red) shift of the absorption maximum, which is a consequence of the extended conjugation. chemicalpapers.com
In a study using dioxane as the solvent, the UV spectrum of 5-(3-nitrophenyl)-2-furonitrile showed an absorption maximum (λmax) at 306 nm. chemicalpapers.com The position of this band is sensitive to the substitution on the phenyl ring. For instance, the presence of the nitro group, an electron-withdrawing substituent, influences the electronic transitions. The planarity of the molecule is also a key factor; steric hindrance in some substituted arylfurans can cause the benzene (B151609) ring to twist out of the plane of the furan ring, leading to a hypsochromic (blue) shift. chemicalpapers.com
Table 2: UV-Vis Absorption Data for 2-Furancarbonitrile, 5-(3-nitrophenyl)- and Related Compounds
| Compound | Solvent | λmax (nm) |
|---|---|---|
| 2-Furancarbonitrile, 5-(3-nitrophenyl)- | Dioxane | 306 |
| 2-Furancarbonitrile, 5-(2-nitrophenyl)- | Dioxane | - |
| 2-Furancarbonitrile, 5-(4-nitrophenyl)- | Dioxane | - |
Data for 2-Furancarbonitrile, 5-(3-nitrophenyl)- and 2-Furonitrile from a study by Považanec, F., et al. chemicalpapers.com
The photophysical properties, including fluorescence and phosphorescence, provide insights into the deactivation pathways of the excited electronic states. For many nitroaromatic compounds, fluorescence is often significantly quenched. nih.govnih.govrsc.org This quenching can occur through mechanisms such as photoinduced electron transfer (PET) or intersystem crossing to a non-radiative triplet state, often favored by the presence of the nitro group. nih.govresearchgate.net
The triplet state lifetimes of related compounds have been investigated. For example, studies on 2-thiopyrimidines have shown triplet lifetimes in the range of nanoseconds to microseconds. nih.gov The triplet state can be a precursor for various photochemical reactions. escholarship.org In some cases, the triplet state can be populated via intersystem crossing from the initially excited singlet state, and its lifetime can be influenced by factors such as the solvent and the presence of quenchers.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC-UV) for Purity Assessment, Reaction Monitoring, and Isolation of Isomers/Derivatives
Hyphenated chromatographic techniques are indispensable for the analysis of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, enabling its separation, identification, and quantification in complex mixtures. These methods are crucial for assessing purity, monitoring reaction progress, and isolating isomers and derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC-MS data for 2-Furancarbonitrile, 5-(3-nitrophenyl)- is not detailed in the available literature, the fragmentation patterns of related furan and nitroaromatic compounds are well-documented. nih.govlibretexts.orglibretexts.orgyoutube.commiamioh.edu In GC-MS, the compound is first separated on a chromatographic column and then ionized, typically by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern serves as a "fingerprint" for identification. libretexts.org For aromatic nitro compounds, common fragmentation pathways involve the loss of NO, NO₂, and other neutral fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. These techniques are frequently used for the analysis of nitrofuran derivatives in various matrices. shimadzu.comresearchgate.netnih.gov In a typical LC-MS method, the compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. LC-MS/MS provides enhanced selectivity and structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This is particularly useful for the unambiguous identification and quantification of isomers.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the separation and quantification of compounds that possess a UV chromophore. nih.gov Given that 2-Furancarbonitrile, 5-(3-nitrophenyl)- has a strong UV absorbance, HPLC-UV is a suitable method for its analysis. The method can be used to assess the purity of a sample by separating the main compound from any impurities. By using appropriate calibration standards, HPLC-UV can also provide accurate quantitative information. The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving good separation of the target compound and its potential isomers or related byproducts.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-Furancarbonitrile, 5-(3-nitrophenyl)- |
| 5-phenyl-2-furonitriles |
| Benzonitriles |
| 2-Furancarbonitrile, 5-(2-nitrophenyl)- |
| 2-Furancarbonitrile, 5-(4-nitrophenyl)- |
| 2-Furonitrile |
| Furocoumarins |
Applications of 2 Furancarbonitrile, 5 3 Nitrophenyl in Synthetic Chemistry and Material Science
2-Furancarbonitrile, 5-(3-nitrophenyl)- as a Versatile Synthetic Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy, reduced waste, and ability to rapidly generate molecular diversity. The structure of 2-Furancarbonitrile, 5-(3-nitrophenyl)- makes it a promising candidate for use in MCRs. The nitrile group can participate in a variety of transformations, including cycloadditions and additions of nucleophiles, while the furan (B31954) ring and the nitrophenyl group can influence the reactivity of the molecule and be further functionalized.
Nitro compounds, in general, are recognized as versatile building blocks for the synthesis of pharmaceutically relevant substances. nih.govfrontiersin.org The nitro group in 2-Furancarbonitrile, 5-(3-nitrophenyl)- can be reduced to an amino group, which can then be used in subsequent reactions to build more complex molecules. For instance, the synthesis of polysubstituted 2,3-dihydro-4-nitropyrroles has been achieved through a four-component one-pot reaction involving β-nitroalkenes, demonstrating the utility of the nitro group in MCRs. nih.gov While specific MCRs involving 2-Furancarbonitrile, 5-(3-nitrophenyl)- are not extensively documented, its structural motifs suggest its potential as a reactant in the synthesis of various heterocyclic compounds.
Integration of 2-Furancarbonitrile, 5-(3-nitrophenyl)- into Novel Molecular Architectures and Functional Materials
The unique electronic and structural features of 2-Furancarbonitrile, 5-(3-nitrophenyl)- make it an attractive component for the design of novel molecular architectures and functional materials. The furan ring, being a five-membered aromatic heterocycle, can be incorporated into larger conjugated systems.
Furan-containing π-conjugated polymers have garnered significant interest due to their tunable electronic properties and potential applications in organic electronics. researchgate.netrsc.org The synthesis of such polymers often involves the polymerization of furan-based monomers. While there is no specific literature detailing the polymerization of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, its structure suggests it could serve as a monomer or a precursor to a monomer. For example, a related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been synthesized via a modified Meerwein arylation. mdpi.com A similar synthetic strategy could potentially be employed to prepare 2-Furancarbonitrile, 5-(3-nitrophenyl)-, which could then be functionalized for polymerization.
The electronic properties of furan-based polymers can be tuned by introducing different substituents. The electron-withdrawing nature of the nitrile and nitro groups in 2-Furancarbonitrile, 5-(3-nitrophenyl)- would likely influence the electronic band gap and charge transport properties of a resulting polymer. For instance, the incorporation of electron-withdrawing groups can lower both the HOMO and LUMO energy levels of a polymer. 20.210.105 This tunability is crucial for designing materials for specific applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Potential Synthetic Routes and Polymerization Methods
| Monomer Synthesis | Polymerization Method | Potential Polymer Properties |
| Modified Meerwein arylation | Suzuki or Stille coupling | Tunable band gap, altered HOMO/LUMO levels |
| Palladium-catalyzed cross-coupling | Oxidative polymerization | Enhanced solubility, potential for charge transport |
This table presents hypothetical pathways based on the synthesis of similar compounds and general knowledge of polymer chemistry, as direct experimental data for 2-Furancarbonitrile, 5-(3-nitrophenyl)- is not available.
The presence of both a polar nitrile group and a nitrophenyl group in 2-Furancarbonitrile, 5-(3-nitrophenyl)- suggests its potential for use in supramolecular chemistry. These functional groups can participate in non-covalent interactions such as dipole-dipole interactions and hydrogen bonding (if suitable donors are present in the system), which are the driving forces for self-assembly.
While specific studies on the self-assembly of this particular compound are not available, the principles of supramolecular chemistry suggest that it could form ordered structures in the solid state or in solution. The nitrophenyl group can also engage in π-π stacking interactions, further directing the assembly process. Such self-assembled structures could find applications in areas like crystal engineering and the development of new materials with ordered nanoscale architectures.
The synthesis of novel materials for optoelectronic and photonic applications often relies on the design of new molecular scaffolds. The rigid furan core of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, combined with its functional groups, provides a platform for creating more complex molecules with tailored photophysical properties.
For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further chemical modification. The nitro group can also be transformed into various other functionalities. These transformations allow for the systematic modification of the molecule's electronic structure, which in turn affects its absorption and emission properties. The synthesis of a series of soluble alternating polyfluorene copolymers with different functional groups has demonstrated that the optical and electronic properties of emissive polymers can be effectively tuned through such modifications. 20.210.105
Role of 2-Furancarbonitrile, 5-(3-nitrophenyl)- in the Development of New Reaction Methodologies and Catalyst Design
The reactivity of the furan ring and the nitrile group in 2-Furancarbonitrile, 5-(3-nitrophenyl)- could be exploited in the development of new synthetic methodologies. For instance, the furan ring can undergo various cycloaddition reactions, and the nitrile group can be a precursor for the synthesis of heterocycles.
In the context of catalyst design, molecules containing nitrogen and oxygen donor atoms can act as ligands for metal complexes. While there is no direct evidence of 2-Furancarbonitrile, 5-(3-nitrophenyl)- being used as a ligand, its nitrile nitrogen could potentially coordinate to a metal center. Metal complexes bearing organic ligands have diverse applications in catalysis. mdpi.com The electronic properties of the ligand, influenced by the nitrophenyl and furan moieties, could modulate the catalytic activity of the metal center.
Table 2: Potential Functional Group Transformations and Applications
| Functional Group | Transformation | Potential Application |
| Nitrile | Hydrolysis to Carboxylic Acid | Precursor for esters, amides, and polymers |
| Nitrile | Reduction to Amine | Building block for heterocycles, ligand synthesis |
| Nitro | Reduction to Amine | Key intermediate for further functionalization |
| Furan Ring | Cycloaddition Reactions | Synthesis of complex polycyclic compounds |
This table outlines potential chemical modifications of 2-Furancarbonitrile, 5-(3-nitrophenyl)- and their possible applications based on established organic chemistry principles.
Future Directions and Emerging Research Avenues for 2 Furancarbonitrile, 5 3 Nitrophenyl
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The synthesis of substituted furans is a well-established field, yet there is considerable room for the development of more sustainable and unconventional methods for preparing 2-Furancarbonitrile, 5-(3-nitrophenyl)-.
Sustainable Synthesis: Future research could focus on synthesizing this compound from biomass-derived starting materials. Furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals obtainable from lignocellulosic biomass. acs.orgmolaid.com The development of catalytic routes to convert these renewable feedstocks into 5-aryl-2-furonitrile derivatives would align with the principles of green chemistry. nih.gov Methodologies using green catalysts, such as β-cyclodextrin in aqueous media, have been shown to be effective for the synthesis of other substituted furan-2(5H)-ones and could be adapted for this target molecule. acs.org
Unconventional Synthetic Methods: Photocatalysis using visible light offers a mild and efficient alternative to traditional thermal methods for constructing substituted furans. nih.govspiedigitallibrary.orgpensoft.netlbl.gov Research into a transition-metal-free, photocatalytic pathway to 2-Furancarbonitrile, 5-(3-nitrophenyl)- could lead to more energy-efficient and scalable production. Furthermore, gold-catalyzed dehydrative cyclizations of propargylic alcohols have emerged as a powerful tool for furan (B31954) synthesis and could be explored. Direct C-H arylation is another promising technique that has been used to create furan-based conjugated polymers and could potentially be applied to the synthesis of the target molecule. spiedigitallibrary.org
Deeper Mechanistic Understanding Through Advanced Experimental and Computational Techniques
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 2-Furancarbonitrile, 5-(3-nitrophenyl)- is crucial for optimizing existing protocols and designing new transformations.
Computational Studies: Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms of furan synthesis. researchgate.net DFT calculations could be employed to investigate the transition states and reaction pathways for the formation of 2-Furancarbonitrile, 5-(3-nitrophenyl)-, providing insights into the role of catalysts, solvents, and substituents. Such studies could also predict the molecule's electronic properties, reactivity, and spectral characteristics, guiding experimental work.
Advanced Experimental Analysis: In-situ spectroscopic techniques, such as ReactIR and process NMR, could be used to monitor the formation of the compound in real-time, identifying key intermediates and byproducts. Kinetic studies would provide valuable data on reaction rates and activation energies, contributing to a more complete mechanistic picture.
Investigation of Unexplored Reactivity Patterns and Derivatization Strategies of the Furan Ring and Nitrile/Nitrophenyl Moieties
The unique combination of functional groups in 2-Furancarbonitrile, 5-(3-nitrophenyl)- suggests a wide range of potential chemical transformations that have yet to be explored.
Furan Ring Reactivity: The furan ring can participate in various reactions, including electrophilic substitution, cycloadditions (such as Diels-Alder reactions), and oxidation. The electron-withdrawing nature of the nitrile and nitrophenyl groups is expected to influence the regioselectivity of these reactions.
Nitrile Group Derivatization: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring. The synthesis of 5-aryl-furan-2-carboxamide derivatives, for example, has been explored in the context of developing potent urotensin-II receptor antagonists.
Nitrophenyl Moiety Transformations: The nitro group can be readily reduced to an amino group, which can then undergo a wide array of subsequent reactions, such as diazotization and coupling, or acylation to form amides. This would provide access to a large library of new derivatives with potentially interesting biological or material properties.
Design and Synthesis of Highly Complex Molecular Systems Incorporating the 2-Furancarbonitrile, 5-(3-nitrophenyl)- Scaffold
The rigid, planar structure of the 5-aryl-2-furancarbonitrile core makes it an excellent building block for the construction of larger, more complex molecular architectures.
Macrocycles: Furan-containing macrocycles have been synthesized for applications in host-guest chemistry and as novel ligands. rsc.org The nitrile and nitrophenyl groups of the target molecule could be functionalized to serve as reactive sites for macrocyclization reactions, leading to novel macrocyclic systems with unique recognition and binding properties.
Conjugated Polymers: Furan-based conjugated polymers are of interest for applications in organic electronics, such as solar cells and field-effect transistors. nih.govspiedigitallibrary.orgpensoft.net The 2-Furancarbonitrile, 5-(3-nitrophenyl)- scaffold could be incorporated into conjugated polymer backbones through polymerization of appropriately functionalized monomers. The electron-withdrawing properties of the nitrile and nitro groups could be used to tune the electronic and optical properties of the resulting polymers.
Potential for Advanced Applications in Emerging Fields of Chemical Science
The unique electronic and structural features of 2-Furancarbonitrile, 5-(3-nitrophenyl)- and its derivatives suggest potential applications in several cutting-edge areas of chemical science.
Medicinal Chemistry: Many furan derivatives exhibit a wide range of biological activities. For instance, 5-aryl-furan-2-carboxamides have been investigated as urotensin-II receptor antagonists for cardiovascular diseases, and other nitrophenylfuran derivatives have shown antimicrobial properties. The target molecule and its derivatives could be screened for a variety of biological activities, including anticancer, antiviral, and antifungal properties.
Materials Science: The incorporation of furan units into conjugated polymers has been shown to enhance solubility and tune electronic properties for applications in organic solar cells and other electronic devices. nih.govpensoft.net The 2-Furancarbonitrile, 5-(3-nitrophenyl)- scaffold, with its potential for derivatization and incorporation into larger conjugated systems, could be a valuable component in the design of new organic electronic materials.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 5-(3-nitrophenyl)-2-furancarbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) between a furan-2-carbonitrile precursor and 3-nitrophenyl boronic acid derivatives. Optimization includes catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF/water mixtures), and temperature control (60–80°C) to enhance regioselectivity and yield . Pre-functionalization of the furan ring with directing groups (e.g., bromine) may improve coupling efficiency.
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of 5-(3-nitrophenyl)-2-furancarbonitrile?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the nitrile (-C≡N, δ ~110–120 ppm in ¹³C) and nitro (-NO₂) groups. Aromatic protons in the furan and nitrophenyl rings appear between δ 6.5–8.5 ppm .
- IR Spectroscopy : Strong absorptions at ~2230 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry verifies purity (>95%) and molecular ion ([M+H]⁺ calculated for C₁₁H₆N₂O₃: 220.0378) .
Q. What are the stability considerations for 5-(3-nitrophenyl)-2-furancarbonitrile under different storage conditions, and how can degradation products be identified?
- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation (e.g., hydrolysis of nitrile to amide) is monitored via TLC and LC-MS. Accelerated stability studies (40°C/75% RH) over 14 days can identify degradation pathways .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in predicting the reactivity and electronic properties of 5-(3-nitrophenyl)-2-furancarbonitrile?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electron density distribution, revealing electrophilic sites (e.g., nitro group para to furan) and HOMO-LUMO gaps (~4.5 eV). Molecular docking studies predict binding affinities to biological targets (e.g., enzymes with nitroreductase activity) .
Q. What experimental approaches resolve contradictions in reported biological activity data for nitrophenyl-substituted furan derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via orthogonal methods:
- In vitro cytotoxicity : Compare IC₅₀ values across multiple cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Nitroreductase activity : Monitor NADPH consumption spectrophotometrically (340 nm) to quantify enzymatic reduction of the nitro group .
Q. How does the presence of the nitrophenyl group influence the photophysical properties of 2-furancarbonitrile derivatives, and what methodologies measure these effects?
- Methodological Answer : The nitro group introduces charge-transfer transitions, quenches fluorescence, and red-shifts absorption maxima. UV-Vis spectroscopy (λmax ~350 nm in DMSO) and fluorescence lifetime imaging (FLIM) quantify these effects. Solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) correlate Stokes shifts with dielectric constant .
Q. In what ways can X-ray crystallography and Hirshfeld surface analysis elucidate the supramolecular interactions of 5-(3-nitrophenyl)-2-furancarbonitrile in solid-state?
- Methodological Answer : Single-crystal X-ray diffraction resolves π-π stacking (3.5–4.0 Å spacing) and C–H···O/N hydrogen bonds. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., O···H/N···H interactions >15% of surface area), guiding crystal engineering for co-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
